REACTION_CXSMILES
|
CC(C)=[O:3].OS(O)(=O)=O.O=[Cr](=O)=O.[Cl:14][C:15]1[CH:16]=[CH:17][C:18]([N+:27]([O-:29])=[O:28])=[C:19]([NH:21][C:22]([CH3:26])([CH3:25])[CH2:23][OH:24])[CH:20]=1.CC(C)=O>C(O)(C)C>[Cl:14][C:15]1[CH:16]=[CH:17][C:18]([N+:27]([O-:29])=[O:28])=[C:19]([NH:21][C:22]([CH3:26])([C:23]([OH:3])=[O:24])[CH3:25])[CH:20]=1 |f:0.1.2|
|
Name
|
Jones reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
|
Name
|
|
Quantity
|
26.9 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C1)NC(CO)(C)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
2.05 L
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to 20°-25°
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Type
|
WASH
|
Details
|
the solids are washed with acetone several times
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrates are concentrated
|
Type
|
CUSTOM
|
Details
|
partitioned between ether (800 ml) and potassium hydroxide (10%, 3×100 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride (3×180 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The methylene chloride layers are dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(C1)NC(C)(C(=O)O)C)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |